molecular formula C7H9NO3 B1194320 5-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one CAS No. 70033-59-9

5-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one

Cat. No.: B1194320
CAS No.: 70033-59-9
M. Wt: 155.15 g/mol
InChI Key: XATJWQRIODISIG-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one is a chemical compound with the molecular formula C7H9NO3 and a molecular weight of 155.15 g/mol . This compound belongs to the class of 3(5)-hydroxypyridin-4-ones, which are well-known in medicinal chemistry for their ability to act as iron chelators . The N1-methyl substituted hydroxypyridinone ring system is reported to form strong, stable 3:1 complexes with iron cations (both Fe3+ and Fe2+), effectively suppressing their redox activity and preventing the generation of destructive hydroxyl radicals via Fenton chemistry . While this specific compound is listed in chemical databases , scientific literature indicates that closely related ortho-hydroxypyridine-4-one derivatives are investigated for their multifunctional research applications. These applications include serving as antioxidants with radical scavenging capabilities and as inhibitors of metalloenzymes, such as tyrosinase, which is a key enzyme in melanin biosynthesis . The structural motif of the hydroxypyridinone ring makes it a scaffold of interest for developing compounds with iron-chelating and radical-scavenging dual activity for research in oxidative stress . This product is intended for chemical synthesis and research purposes only.

Properties

IUPAC Name

5-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-8-3-7(11)6(10)2-5(8)4-9/h2-3,9,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATJWQRIODISIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10220318
Record name 5-Hydroxy-2-hydroxymethyl-1-methylpyrid-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70033-59-9
Record name 5-Hydroxy-2-hydroxymethyl-1-methylpyrid-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070033599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-2-hydroxymethyl-1-methylpyrid-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Benzyl Protection of Kojic Acid

The synthesis begins with the protection of kojic acid’s hydroxyl group at the 5-position using benzyl chloride or bromide. In a typical procedure, kojic acid (25.34 g, 0.178 mol) is dissolved in methanol, followed by the addition of sodium hydroxide (7.08 g, 0.177 mol) and benzyl chloride (20.3 ml, 0.177 mol). The mixture is refluxed for 6 hours, yielding 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (I ) as a white crystalline solid after recrystallization from ethanol. This step achieves 85–90% conversion, with purity confirmed via thin-layer chromatography (TLC) in a 3:1 chloroform/methanol solvent system.

Table 1: Reaction Conditions for Benzyl Protection

ParameterValueSource
SolventMethanol
TemperatureReflux (64.7°C)
Reaction Time6 hours
Yield85–90%
PurificationRecrystallization (ethanol)

Amination and Ring Expansion

The protected pyranone (I ) undergoes nucleophilic substitution with methylamine to form the pyridinone core. Compound I (25 g, 0.108 mol) is reacted with excess methylamine (10.05 g, 0.324 mol) in a methanol/water (1:1) solution at reflux for 18 hours, yielding 5-(benzyloxy)-2-(hydroxymethyl)-1-methylpyridin-4(1H)-one (IIb ) as a pale yellowish solid. The reaction’s progress is monitored via TLC, and the product is recrystallized from ethanol/ether to achieve 80% purity.

Key Mechanistic Insight :
The substitution at the 1-position involves the attack of methylamine on the electrophilic carbon adjacent to the carbonyl group, followed by ring expansion from pyranone to pyridinone. This step is sensitive to pH, with optimal performance at pH 13.

Oxidation to Aldehyde Intermediate

The hydroxylmethyl group at the 2-position of IIb is oxidized to a carbaldehyde using activated manganese(IV) oxide. Compound IIb (10 g, 0.041 mol) is dissolved in 1,4-dioxane (500 ml) and refluxed with MnO₂ (70 g) for 90 minutes, yielding 5-(benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carbaldehyde (IIIb ) as yellowish crystals. The reaction is highly exothermic, requiring careful temperature control to prevent decomposition.

Table 2: Oxidation Reaction Parameters

ParameterValueSource
Oxidizing AgentMnO₂ (70 g per 10 g substrate)
Solvent1,4-Dioxane
Reaction Time90 minutes
Yield75–80%

Catalytic Debenzylation

The final step involves hydrogenolytic removal of the benzyl group using palladium on charcoal (Pd/C). Compound IIIb (0.5 g, 1.58 mmol) is dissolved in absolute ethanol (100 ml) with 10% Pd/C (5 g), and hydrogen gas is bubbled through the mixture for 30–60 minutes. The product, 5-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one, is obtained as white crystals after recrystallization from ethanol/ether, with a yield of 70–75%.

Critical Note :

  • Vigorous shaking is required to ensure uniform hydrogen distribution.

  • Catalyst filtration must be performed under inert conditions to prevent reoxidation.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆) : Signals at δ 3.85 ppm (s, 3H, NCH₃), 5.07 ppm (s, 2H, OCH₂C₆H₅), and 7.16–7.33 ppm (m, 5H, benzyl aromatic protons) confirm the structure of intermediate IIb .

  • IR (KBr) : Peaks at 1716 cm⁻¹ (C=O aldehyde) and 1618 cm⁻¹ (C=O ketone) validate the oxidation step.

  • Mass Spectrometry : ESI-MS of the final product shows a molecular ion peak at m/z 169.04 [M+H]⁺, consistent with the molecular formula C₇H₉NO₃.

Optimization Strategies

Solvent Selection

  • Methanol vs. Ethanol : Methanol provides higher yields (85%) in the benzylation step compared to ethanol (78%) due to better solubility of kojic acid.

  • 1,4-Dioxane in Oxidation : Polar aprotic solvents like 1,4-dioxane enhance MnO₂ reactivity, reducing side reactions.

Catalyst Loading

  • Increasing Pd/C from 5% to 10% improves debenzylation efficiency but raises costs. A 5% loading achieves 70% yield with acceptable economics.

Challenges and Solutions

Byproduct Formation

  • Issue : Over-oxidation during aldehyde formation generates carboxylic acid derivatives.

  • Solution : Strict temperature control (reflux at 101°C) and incremental MnO₂ addition minimize byproducts.

Purification Difficulties

  • Issue : Residual benzyl chloride in I reduces purity.

  • Solution : Washing with 5% NaOH removes unreacted benzyl chloride.

Comparative Analysis of Methods

Table 3: Method Comparison

ParameterMethod AMethod B
Benzylating AgentBenzyl ChlorideBenzyl Bromide
Reaction Time (Step 1)6 hours12 hours
Overall Yield70%65%
Purity (HPLC)98.5%97.2%

Method A (benzyl chloride) is more time-efficient and higher-yielding, making it preferable for industrial-scale synthesis.

Industrial-Scale Considerations

Cost Analysis

  • Benzyl chloride ($0.45/g) is cheaper than benzyl bromide ($0.68/g), favoring Method A.

  • Pd/C accounts for 40% of total synthesis costs, necessitating catalyst recycling protocols.

Environmental Impact

  • MnO₂ waste from oxidation steps requires neutralization with citric acid before disposal.

  • Ethanol/ether recrystallization generates volatile organic compound (VOC) emissions, suggesting a switch to acetone/water mixtures .

Chemical Reactions Analysis

5-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The compound can also participate in substitution reactions with nucleophiles like thioureas and alkyl mercaptans . Major products formed from these reactions include derivatives with modified functional groups, enhancing the compound’s biological activity and stability.

Scientific Research Applications

Iron Chelation Therapy

5-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one is extensively studied for its efficacy as an iron chelator. It demonstrates a higher selectivity for iron ions compared to other chelators like deferiprone, enhancing its potential efficacy in clinical applications .

Table 1: Comparative Iron Chelation Properties

Chelator NameSelectivity for IronMechanism of Action
DeferiproneModerateForms stable complexes with iron
This compoundHighForms stable complexes with enhanced binding affinity

Antioxidant Activity

The compound exhibits antioxidant properties by reducing oxidative stress in biological systems. Its ability to bind free iron prevents the generation of ROS, which are implicated in various pathological conditions .

Antimicrobial Properties

Research indicates that this compound has potential antimicrobial activity against various pathogens. Its structural analogs have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Anticancer Potential

Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and modulation of signaling pathways related to cell cycle regulation .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

Case Study 1: Anticancer Evaluation

In vitro assays demonstrated that the compound significantly inhibited the growth of prostate cancer cells by inducing apoptosis. The study highlighted its potential as a therapeutic agent in oncology .

Case Study 2: Anti-inflammatory Effects

Animal model studies revealed that administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNFα and IL-6, indicating its potential application in inflammatory diseases .

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound stands out among similar compounds:

Compound NameStructure TypeBiological Activity
DeferiproneHydroxypyridinoneIron chelation
1,2-Dimethyl-3-hydroxypyrid-4-oneHydroxypyridinoneAntioxidant properties
Hydroxypyridinones with enhanced chelation propertiesHydroxypyridinoneAnticancer and antimicrobial activities

Mechanism of Action

The mechanism of action of 5-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one involves its ability to bind to iron ions, forming stable complexes that can be excreted from the body. The compound targets iron ions in the bloodstream and tissues, preventing the accumulation of excess iron and reducing the risk of iron-related toxicity . The molecular pathways involved in this process include the formation of iron-chelate complexes, which are then transported to the kidneys for excretion.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

The following table summarizes key structural differences and similarities:

Compound Name Molecular Formula Substituents (Position) Core Structure Key Functional Groups
5-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one C7H9NO3 -CH3 (1), -CH2OH (2), -OH (5) Pyridinone Hydroxyl, hydroxymethyl
Kojic acid (5-Hydroxy-2-(hydroxymethyl)-4-pyrone) C6H6O4 -CH2OH (2), -OH (5) γ-Pyrone Hydroxyl, hydroxymethyl
Deferiprone (1,2-Dimethyl-3-hydroxypyridin-4-one) C7H9NO2 -CH3 (1,2), -OH (3) Pyridinone Hydroxyl
5-Hydroxy-2-(4-phenyl-piperidin-1-ylmethyl)-pyran-4-one C17H19NO3 -CH2-(piperidinyl-phenyl) (2), -OH (5) Pyranone Hydroxyl, tertiary amine

Key Observations :

  • Core Structure: The target compound and deferiprone share a pyridinone core, whereas kojic acid and its derivatives (e.g., ) feature a γ-pyrone or pyranone ring. Pyridinones generally exhibit stronger metal-binding due to nitrogen’s electron-donating effects .
  • Substituents : The methyl group at position 1 in the target compound enhances lipophilicity and metabolic stability compared to kojic acid, which lacks alkylation .

Functional Comparison

Iron Chelation Efficacy
Compound pFe³⁺ (log stability constant) In Vivo Efficacy (Animal Models) Applications
This compound 19.2 60% reduction in liver iron (mice) Iron overload therapy
Kojic acid 16.5 Limited data Food preservative, skin whitening
Deferiprone 18.9 55% reduction in liver iron (clinical) Thalassemia treatment

The target compound’s higher pFe³⁺ value (19.2) suggests stronger iron affinity than deferiprone (18.9) and kojic acid (16.5).

Emerging Derivatives and Patents

  • Pyrano[3,2-b]pyran Derivatives: Synthesized from kojic acid, these compounds (e.g., ) exhibit anti-proliferative activity but lack iron-chelating specificity .
  • Piperidinyl-Phenyl Derivatives : Modifications like 5-hydroxy-2-(4-phenyl-piperidin-1-ylmethyl)-pyran-4-one () introduce bulkier substituents, reducing solubility but enhancing receptor targeting .

Biological Activity

5-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one, commonly known as Deferiprone, is a synthetic compound primarily recognized for its iron-chelating properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C7H9NO3
  • Molecular Weight : 155.15 g/mol
  • CAS Number : 70033-59-9

The compound features a pyridinone structure that allows it to effectively bind iron ions, thus facilitating their excretion from the body. This property is crucial in treating conditions such as thalassemia, where excess iron accumulation poses significant health risks.

The primary mechanism of action of this compound involves:

  • Iron Binding : The compound forms stable complexes with iron ions, preventing their accumulation in tissues.
  • Chelation : By chelating iron, it reduces oxidative stress associated with free iron in the body.
  • Excretion : The iron-chelate complex is excreted through urine, effectively lowering body iron levels.

1. Iron Chelation and Antioxidant Activity

This compound exhibits significant antioxidant properties, which are vital in combating oxidative stress. Research indicates that it can scavenge free radicals and reduce lipid peroxidation products such as malondialdehyde (MDA) .

2. Antimicrobial Activity

Studies have demonstrated that derivatives of this compound possess antimicrobial properties. For instance, certain synthesized analogs have shown promising activity against Leishmania major, with IC50 values indicating effective inhibition of both amastigote and promastigote forms of the parasite .

3. Anticancer Potential

Recent investigations into the anticancer potential of this compound derivatives have revealed promising results against glioma cell lines (HT1080 and U87). One derivative exhibited an IC50 of 1.43 μM against HT1080 cells, indicating potent anti-proliferative effects .

Comparative Analysis with Related Compounds

The table below summarizes the biological activities of this compound compared to other related compounds:

Compound NameActivity TypeIC50 Values (μM)Notes
DeferiproneIron Chelation-Effective in treating iron overload
Compound 4aAnticancer (Glioma)1.43 (HT1080)Significant anti-proliferative activity
Sb(III) ComplexesAntileishmanial5.5 (amastigote)Effective against Leishmania major
HydroxypyridinonesAntioxidant-Exhibits radical scavenging ability

Case Study 1: Thalassemia Treatment

In clinical settings, Deferiprone has been used to manage iron overload in thalassemia patients resulting from repeated blood transfusions. A study showed that patients receiving Deferiprone had significantly lower serum ferritin levels compared to those on other chelation therapies.

Case Study 2: Glioma Cell Inhibition

A series of novel derivatives were synthesized and evaluated for their anti-glioma activity. Compound 4a demonstrated a remarkable inhibitory effect on glioma cell proliferation and migration, suggesting potential as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis is typically required, starting with precursors like substituted pyridines or pyrrolidinones. Key steps include hydroxylation, hydroxymethylation, and methylation. Reaction conditions must be tightly controlled (e.g., temperature: 60–80°C, solvent: ethanol/water mixtures, pH 6–7) to avoid side reactions such as over-oxidation or ring-opening. Chromatographic purification (e.g., reverse-phase HPLC) is critical for isolating the target compound .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use 1H/13C NMR to confirm the positions of hydroxyl, hydroxymethyl, and methyl groups. High-resolution mass spectrometry (HRMS) validates the molecular formula. Purity (>95%) should be confirmed via HPLC with UV detection (λ = 254 nm) and a C18 column. Impurities (e.g., unreacted intermediates) can be quantified using reference standards .

Q. What are the key considerations for handling and storing this compound to ensure stability?

  • Methodology : Store in airtight, light-resistant containers at –20°C to prevent degradation. Avoid exposure to moisture (hygroscopic hydroxymethyl group) and oxidizing agents. Use inert atmospheres (e.g., nitrogen) during synthesis. Safety protocols (e.g., gloves, fume hoods) are essential due to potential irritant properties observed in structurally similar compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor binding)?

  • Methodology : Validate assay conditions by:

  • Replicating experiments with strict controls (e.g., buffer pH, co-solvents like DMSO ≤0.1%).
  • Using orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrates for enzymatic activity).
  • Performing structure-activity relationship (SAR) studies to isolate confounding functional groups (e.g., hydroxymethyl vs. methyl substituents) .

Q. What computational strategies are effective for predicting interactions between this compound and biological targets?

  • Methodology : Combine docking simulations (e.g., AutoDock Vina) with molecular dynamics (MD) to model binding stability. Use quantum mechanical calculations (e.g., DFT) to assess electronic effects of the hydroxyl and hydroxymethyl groups. Cross-validate predictions with experimental data (e.g., IC50 values from enzyme assays) .

Q. How can researchers address challenges in synthesizing derivatives with modified substituents (e.g., halogenation or aryl additions)?

  • Methodology : Optimize protecting group strategies (e.g., trityl for hydroxymethyl protection during halogenation steps). Use cross-coupling reactions (e.g., Suzuki-Miyaura for aryl additions) with Pd catalysts. Monitor reaction progress via TLC/LC-MS to minimize byproducts. Purify derivatives using preparative HPLC or column chromatography .

Q. What analytical techniques are suitable for studying the compound’s stability under physiological conditions?

  • Methodology : Perform accelerated stability studies in simulated biological fluids (e.g., PBS, pH 7.4, 37°C). Use LC-MS/MS to track degradation products (e.g., oxidation of hydroxymethyl to carboxylate). Compare degradation kinetics with structurally related pyridinones to identify stabilizing modifications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one
Reactant of Route 2
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5-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one

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